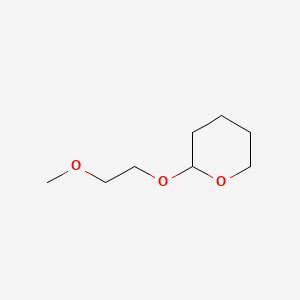
Butane, 4-fluoro-1-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-nitrobutane is an organic compound with the molecular formula C₄H₈FNO₂ It is a member of the nitroalkane family, characterized by the presence of both a nitro group (-NO₂) and a fluoro group (-F) attached to a butane backbone
Preparation Methods
1-Fluoro-4-nitrobutane can be synthesized through several methods:
Nitration of Fluorobutane: One common method involves the nitration of 1-fluorobutane using nitric acid. This reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure the selective formation of the nitro compound.
Fluorination of Nitrobutane: Another approach is the fluorination of 1-nitrobutane using a fluorinating agent such as hydrogen fluoride or a fluorine gas. This method also requires specific reaction conditions to achieve the desired product.
Industrial production methods often involve large-scale nitration or fluorination processes, utilizing advanced equipment to maintain reaction control and ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Fluoro-4-nitrobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 4-nitrobutanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst, yielding 1-fluoro-4-aminobutane.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen gas with palladium or platinum catalysts for reduction, and strong oxidizing agents for oxidation reactions.
Scientific Research Applications
1-Fluoro-4-nitrobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated and nitro compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially those requiring fluorinated or nitro functional groups.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-fluoro-4-nitrobutane involves its interactions with various molecular targets. The nitro group is highly reactive and can participate in redox reactions, while the fluoro group can influence the compound’s reactivity and stability. These interactions can affect biological pathways, enzyme activity, and other molecular processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
1-Fluoro-4-nitrobutane can be compared with other similar compounds such as:
1-Fluorobutane: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Nitrobutane:
4-Fluoronitrobenzene: An aromatic compound with different chemical properties and applications compared to the aliphatic 1-fluoro-4-nitrobutane.
The presence of both the fluoro and nitro groups in 1-fluoro-4-nitrobutane makes it unique, offering a combination of reactivity and stability that is valuable in various chemical and industrial processes.
Properties
CAS No. |
372-82-7 |
|---|---|
Molecular Formula |
C4H8FNO2 |
Molecular Weight |
121.11 g/mol |
IUPAC Name |
1-fluoro-4-nitrobutane |
InChI |
InChI=1S/C4H8FNO2/c5-3-1-2-4-6(7)8/h1-4H2 |
InChI Key |
KAWJTSCSPSPVND-UHFFFAOYSA-N |
Canonical SMILES |
C(CCF)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13418712.png)

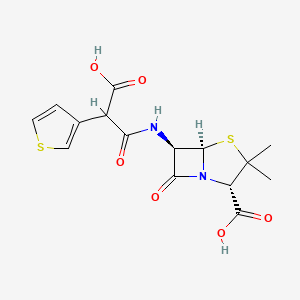

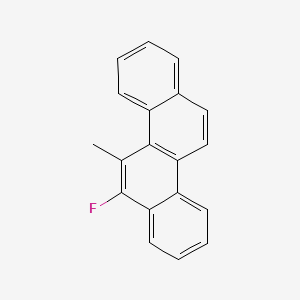

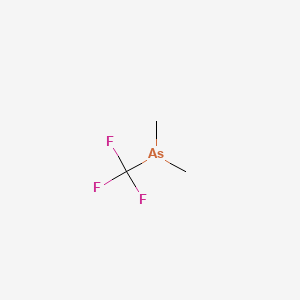

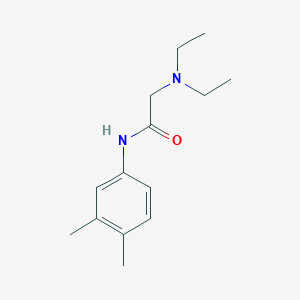
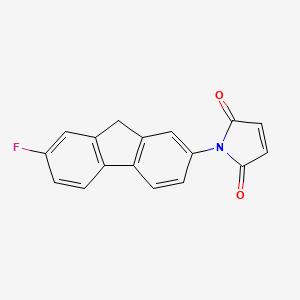
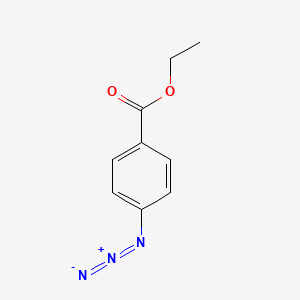
![(1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B13418777.png)
![Ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13418780.png)
